4-Fluorononan-5-one

説明

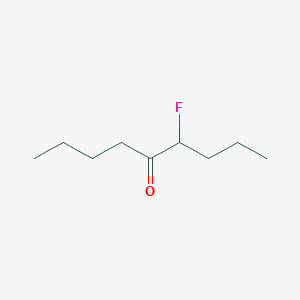

4-Fluorononan-5-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO.

特性

CAS番号 |

101327-89-3 |

|---|---|

分子式 |

C9H17FO |

分子量 |

160.23 g/mol |

IUPAC名 |

4-fluorononan-5-one |

InChI |

InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |

InChIキー |

HVFXMDJVVWOWSD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C(CCC)F |

正規SMILES |

CCCCC(=O)C(CCC)F |

同義語 |

5-Nonanone, 4-fluoro- |

製品の起源 |

United States |

類似化合物との比較

5-Fluoro-4-Chromanone

Structure: A fluorinated chromanone derivative with a benzopyran backbone. Key Differences:

- Aromaticity: The aromatic ring in 5-Fluoro-4-Chromanone enhances stability and alters UV absorption compared to the aliphatic chain of 4-Fluorononan-5-one.

- Reactivity: The electron-withdrawing fluorine in 5-Fluoro-4-Chromanone may activate the ketone for nucleophilic attacks, whereas in this compound, the fluorine’s inductive effect could polarize the carbonyl group differently due to the longer alkyl chain. Applications: Chromanone derivatives are often used in pharmaceuticals, whereas aliphatic fluoroketones like this compound may serve as intermediates in polymer or agrochemical synthesis .

(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one

Structure: A fluorinated furanone with a conjugated system and phenyl substituent. Key Differences:

- Polarity: The furanone ring and fluoromethylene group increase polarity, leading to higher boiling points (292°C) compared to this compound, which likely has a lower boiling point due to its aliphatic nature.

- Solubility: The aromatic and heterocyclic components enhance solubility in polar solvents, whereas this compound may exhibit higher lipophilicity .

Fluorinated Oxazolidinone Chiral Auxiliaries

Structure: Fluorinated oxazolidinones (e.g., (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one) are used in asymmetric synthesis. Key Differences:

- Functionality: Oxazolidinones act as chiral templates, whereas this compound lacks stereogenic centers, limiting its utility in enantioselective reactions.

Physicochemical and Environmental Properties

Physical Properties Comparison

Environmental and Toxicological Considerations

- Persistence: Fluorinated aliphatic ketones like this compound may exhibit environmental persistence due to C-F bond stability, akin to PFAS-related concerns noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。